Ethyl 4-fluoro-2-methoxyphenyl sulfide
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Overview
Description
Ethyl 4-fluoro-2-methoxyphenyl sulfide is an organic compound with the molecular formula C9H11FOS It is characterized by the presence of a fluorine atom, a methoxy group, and a sulfide linkage attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-fluoro-2-methoxyphenyl sulfide typically involves the reaction of 4-fluoro-2-methoxyphenol with ethyl thiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this synthesis include palladium or nickel complexes, which facilitate the coupling of the phenol and thiol groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-2-methoxyphenyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or hydrocarbon derivatives using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-fluoro-2-methoxyphenyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-2-methoxyphenyl sulfide involves its interaction with various molecular targets. The presence of the fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to biological molecules. The sulfide linkage may also play a role in modulating the compound’s activity by participating in redox reactions and forming covalent bonds with target proteins or enzymes.
Comparison with Similar Compounds
Ethyl 4-fluoro-2-methoxyphenyl sulfide can be compared with other similar compounds such as:
- Ethyl 4-chloro-2-methoxyphenyl sulfide
- Ethyl 4-bromo-2-methoxyphenyl sulfide
- Ethyl 4-iodo-2-methoxyphenyl sulfide
These compounds share similar structural features but differ in the halogen substituent. The presence of different halogens can significantly affect their chemical properties, reactivity, and potential applications. This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its behavior in chemical and biological systems.
Properties
IUPAC Name |
1-ethylsulfanyl-4-fluoro-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FOS/c1-3-12-9-5-4-7(10)6-8(9)11-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUNEJBNBGQBLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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